molecular formula C18H16ClFN4OS2 B2769899 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215356-87-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2769899
CAS No.: 1215356-87-8
M. Wt: 422.92
InChI Key: SKNUSHHKMGQHQV-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16ClFN4OS2 and its molecular weight is 422.92. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Characterization

The synthesis and characterization of complex heterocyclic compounds, including those containing imidazol, thiophene, and fluorobenzo moieties, are of significant interest due to their potential biological and photophysical properties. For example, Talupur et al. (2021) discuss the synthesis, characterization, antimicrobial evaluation, and docking studies of related thiophene-carboxamide compounds, highlighting the intricate synthetic routes and the importance of detailed characterization including IR, NMR, and mass spectrometry for understanding the properties of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

The investigation into the biological activity of heterocyclic compounds, particularly those involving imidazol and thiophene rings, underscores their potential as therapeutic agents. Cindrić et al. (2017) describe the antiproliferative activities of benzothiazole and benzimidazole derivatives, offering insights into the therapeutic potential of similar structures in cancer treatment (Cindrić et al., 2017).

Photophysical Properties

Compounds containing benzothiazole and fluorophenyl groups are explored for their photophysical properties, such as fluorescence. Suman et al. (2019) investigated benzimidazole and benzothiazole conjugated Schiff base for their solvatochromic behavior and emission properties, revealing the potential of similar compounds in sensing and optical applications (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Material Science Applications

The exploration of heterocyclic compounds extends to material science, where their unique electronic and structural properties can be harnessed for various applications. Osterod et al. (2001) delve into the hydrogen-bonded complexes of thiophene-carboxylic acids, demonstrating the potential of such compounds in forming luminescent supramolecular assemblies, which could be relevant to the development of new materials with specific optical properties (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2.ClH/c19-13-4-1-5-14-16(13)21-18(26-14)23(17(24)15-6-2-11-25-15)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNUSHHKMGQHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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